molecular formula C19H20N2O4S2 B2752892 methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1351596-66-1

methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2752892
CAS No.: 1351596-66-1
M. Wt: 404.5
InChI Key: RUZCFSIPZMQDSG-UHFFFAOYSA-N
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Description

Methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is an organic compound with a complex structure that features multiple functional groups

Preparation Methods

  • Synthetic Routes and Reaction Conditions

To synthesize methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate, a multi-step process is typically employed. Here is an outline of a possible synthetic route:

  • Step 1: Start with the thiophene-2-carboxylate derivative. This can be prepared via various methods, such as the reaction of thiophene-2-carboxylic acid with methanol in the presence of an acid catalyst.

  • Step 2: Introduce the sulfonamide group by reacting the thiophene-2-carboxylate with an appropriate sulfonyl chloride derivative under basic conditions.

  • Step 3: Synthesize the 3,4-dihydroisoquinoline derivative through a Pictet-Spengler reaction involving a suitable aldehyde and an amine.

  • Step 4: Couple the dihydroisoquinoline derivative with the sulfonamide-thiophene intermediate using a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, to introduce the but-2-yn-1-yl linker.

  • Industrial Production Methods

On an industrial scale, the synthesis of such a complex molecule would require optimization for yield and cost-efficiency. Continuous flow reactors might be utilized to improve reaction times and control reaction conditions precisely. Each step would be subject to extensive quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes

Methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate undergoes several types of reactions:

  • Oxidation: Potentially at the thiophene ring or the dihydroisoquinoline moiety.

  • Reduction: Mainly focused on the alkyne group, converting it into an alkene or alkane.

  • Substitution: Both nucleophilic and electrophilic substitutions can occur at various positions depending on the reaction conditions.

  • Common Reagents and Conditions

Typical reagents might include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or platinum for coupling reactions.

  • Major Products Formed from These Reactions

The products of these reactions would vary widely. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield fully saturated derivatives.

Scientific Research Applications

  • Chemistry

In chemistry, this compound is studied for its reactivity and potential to form complex molecular architectures. It serves as a building block for synthesizing other biologically active molecules.

  • Biology

Biologically, it may interact with various enzymes or receptors, making it a candidate for drug discovery and development.

  • Medicine

In medicine, researchers might investigate its potential therapeutic effects, particularly its ability to modulate biological pathways implicated in disease.

  • Industry

Industrially, it could be used in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The exact mechanism of action would depend on the biological target. Generally, this compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing specific biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor's activity, leading to downstream effects.

Comparison with Similar Compounds

  • Similar Compounds

Comparing it with similar compounds such as other sulfonamide derivatives or dihydroisoquinoline-containing molecules highlights its unique structural features that might confer distinct reactivity or biological activity.

  • Highlighting its Uniqueness

The presence of the but-2-yn-1-yl linker and the specific arrangement of functional groups make this compound stand out, potentially offering unique interactions with biological targets or reactivity in synthetic chemistry.

List of Similar Compounds

  • Sulfanilamide

  • N-(4-aminobut-2-yn-1-yl)sulfonamide

  • 3,4-dihydroisoquinoline derivatives

This detailed article covers the various aspects of methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate. If there's any specific part you'd like to delve deeper into, let me know!

Properties

IUPAC Name

methyl 3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-25-19(22)18-17(9-13-26-18)27(23,24)20-10-4-5-11-21-12-8-15-6-2-3-7-16(15)14-21/h2-3,6-7,9,13,20H,8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZCFSIPZMQDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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